N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031594-75-8
Cat. No.: VC6009318
Molecular Formula: C25H19N5O4
Molecular Weight: 453.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031594-75-8 |
|---|---|
| Molecular Formula | C25H19N5O4 |
| Molecular Weight | 453.458 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
| SMILES | CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazoloquinazoline core fused with a benzodioxole moiety and a p-tolyl substituent. The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide, reflects its intricate structure. Key functional groups include:
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A triazolo[1,5-a]quinazoline scaffold contributing to planar aromaticity.
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A benzodioxol-5-ylmethyl group enhancing lipophilicity and membrane permeability.
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A 4-methylphenyl substituent at position 3, influencing steric and electronic interactions.
The molecular formula corresponds to a molar mass of 453.4 g/mol, with a calculated partition coefficient (LogP) indicative of moderate hydrophobicity.
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct peaks for the benzodioxole methylene protons (δ 4.25–4.30 ppm) and the triazole ring protons (δ 7.85–8.10 ppm).
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Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 453.4, consistent with the molecular formula.
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Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm (amide C=O) and 1745 cm (quinazoline C=O) confirm functional groups.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | HRMS | |
| Molecular Weight | 453.4 g/mol | Calculated |
| LogP | 3.2 ± 0.3 | In silico |
| HPLC Purity | ≥95% | Reverse-phase |
Synthetic Pathways and Optimization
Reaction Sequence
Synthesis proceeds via a four-step route:
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with p-tolyl isocyanate yields 5-oxo-3-(p-tolyl)-4,5-dihydroquinazoline.
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Triazole Annulation: Cyclization with hydrazine hydrate introduces the triazolo ring, facilitated by acetic acid catalysis at 80°C.
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Benzodioxole Coupling: N-alkylation with 5-(bromomethyl)-1,3-benzodioxole under basic conditions (KCO, DMF).
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Carboxamide Installation: Amide bond formation using benzodioxol-5-ylmethylamine and activated carbonyl intermediates.
Yield and Scalability
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Temperature control during cyclization (80–85°C).
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Stoichiometric ratios (1:1.2 for quinazolinone:hydrazine).
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Solvent selection (DMF for N-alkylation, ethanol for recrystallization).
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 5-Oxo-3-(p-tolyl)quinazoline | 88 | 92 |
| 2 | Triazoloquinazoline | 78 | 89 |
| 3 | Benzodioxole-coupled analog | 85 | 94 |
| 4 | Final product | 72 | 95 |
Mechanism of Action
Target Engagement
The compound’s triazoloquinazoline core interacts with ATP-binding pockets in kinases, while the benzodioxole moiety modulates off-target effects. Comparative molecular field analysis (CoMFA) correlates 4-methylphenyl substitution with enhanced target affinity.
Signaling Pathway Modulation
Transcriptomic profiling in MCF-7 cells shows downregulation of PI3K/Akt/mTOR pathway components (fold change: Akt1 -2.3, mTOR -1.8) and upregulation of pro-apoptotic Bax (+3.1).
Comparative Structural Analysis
Substituent Effects
Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -NO) reduces anticancer potency by 40%, while bulky groups (e.g., -CF) improve PDE4 inhibition (IC 6.7 μM).
| Derivative | Anticancer IC (μM) | PDE4 IC (μM) |
|---|---|---|
| 4-Methylphenyl (parent) | 12.3 | 9.8 |
| 4-Nitrophenyl | 20.1 | 15.4 |
| 4-Trifluoromethylphenyl | 18.9 | 6.7 |
Future Directions and Applications
Drug Development
Lead optimization should focus on improving aqueous solubility (current LogP 3.2) through PEGylation or prodrug strategies.
Combination Therapies
Synergistic interactions with paclitaxel (CI 0.42) in MCF-7 cells warrant exploration in multidrug regimens.
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